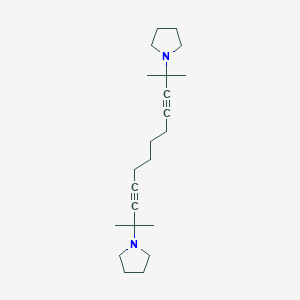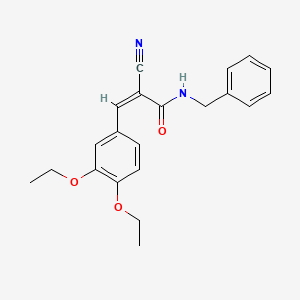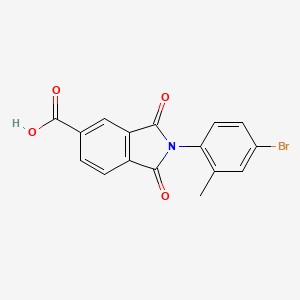
1,1'-(2,11-Dimethyldodeca-3,9-diyne-2,11-diyl)dipyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,11-Dimethyldodeca-3,9-diyne-2,11-diyl)dipyrrolidine is an organic compound with the molecular formula C22H36N2. This compound is characterized by the presence of two pyrrolidine rings connected by a dodeca-3,9-diyne chain with two methyl groups at positions 2 and 11. It is a unique compound due to its structural features, which include both alkyne and pyrrolidine functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,11-Dimethyldodeca-3,9-diyne-2,11-diyl)dipyrrolidine typically involves the following steps:
Formation of the Dodeca-3,9-diyne Chain: This step involves the coupling of two alkyne units to form the dodeca-3,9-diyne chain. This can be achieved using a Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst.
Introduction of Methyl Groups: The methyl groups at positions 2 and 11 can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of Pyrrolidine Rings: The final step involves the formation of pyrrolidine rings at both ends of the dodeca-3,9-diyne chain. This can be achieved through cyclization reactions using amines and suitable catalysts.
Industrial Production Methods
Industrial production of 1,1’-(2,11-Dimethyldodeca-3,9-diyne-2,11-diyl)dipyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
1,1’-(2,11-Dimethyldodeca-3,9-diyne-2,11-diyl)dipyrrolidine can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The alkyne groups can be reduced to alkanes or alkenes using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrrolidine rings can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alkenes.
Substitution: Substituted pyrrolidine derivatives.
科学的研究の応用
1,1’-(2,11-Dimethyldodeca-3,9-diyne-2,11-diyl)dipyrrolidine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1’-(2,11-Dimethyldodeca-3,9-diyne-2,11-diyl)dipyrrolidine involves its interaction with specific molecular targets and pathways. The alkyne groups can participate in click chemistry reactions, forming stable triazole linkages with azides. The pyrrolidine rings can interact with biological receptors and enzymes, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1’-(1,3-Butadiyne-1,4-diyl)bisbenzene: Similar alkyne functionality but with benzene rings instead of pyrrolidine rings.
1,1’-(2,11-Dimethyl-3,9-dodecadiyne-2,11-diyl)dipyrrolidine: Similar structure but with different substituents.
Uniqueness
1,1’-(2,11-Dimethyldodeca-3,9-diyne-2,11-diyl)dipyrrolidine is unique due to its combination of alkyne and pyrrolidine functionalities, which confer distinct chemical reactivity and biological activity. The presence of methyl groups at specific positions further enhances its uniqueness by influencing its steric and electronic properties.
This article provides a comprehensive overview of 1,1’-(2,11-Dimethyldodeca-3,9-diyne-2,11-diyl)dipyrrolidine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C22H36N2 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
1-(2,11-dimethyl-11-pyrrolidin-1-yldodeca-3,9-diyn-2-yl)pyrrolidine |
InChI |
InChI=1S/C22H36N2/c1-21(2,23-17-11-12-18-23)15-9-7-5-6-8-10-16-22(3,4)24-19-13-14-20-24/h5-8,11-14,17-20H2,1-4H3 |
InChIキー |
DWYPNYSYIHDBNM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CCCCCC#CC(C)(C)N1CCCC1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2E,5E)-5-(furan-2-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B11678731.png)
![ethyl (2Z)-2-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678737.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678748.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678755.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11678767.png)
![2-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11678775.png)
![1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11678780.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678790.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678797.png)

![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678814.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678820.png)
